Cas no 86-21-5 (Pheniramine)

Pheniramine structure
Pheniramine structure
اسم المنتج:Pheniramine
كاس عدد:86-21-5
وسط:C16H20N2
ميغاواط:240.343403816223
CID:34370
PubChem ID:4761

Pheniramine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Pheniramine
    • 1-Phenyl-1-(2-pyridyl)-3-dimethylaminopropane
    • 2-(3-Dimethylamino-1-phenylpropyl)pyridine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine
    • N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
    • Pheniramine solution
    • Avil
    • Feniramine
    • Histapyridamine
    • Metron
    • N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine
    • Propheniramine
    • Prophenpyridamine
    • Pyriton
    • Trimeton
    • Tripoton
    • SY246337
    • Prestwick2_000059
    • EINECS 201-656-2
    • N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine
    • UNII-134FM9ZZ6M
    • SPBio_001274
    • 2-(.ALPHA.-(2-DIMETHYLAMINOETHYL)BENZYL)PYRIDINE
    • Feniramina [INN-Spanish]
    • NSC-47965
    • IDI1_000235
    • KBio2_006691
    • NCGC00015831-12
    • BRD-A23072235-050-05-2
    • AB00053521_19
    • SCHEMBL4796
    • 86-21-5
    • LS-1852
    • BSPBio_002380
    • KBio3_001600
    • Lopac0_000981
    • 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-
    • DivK1c_000235
    • FT-0603298
    • CHEMBL1193
    • SBI-0050954.P004
    • WLN: T6NJ BYR&2N1&1
    • AB00053521_18
    • NCGC00015831-03
    • 2-Pyridinepropanamine,N-dimethyl-.gamma.-phenyl-
    • PHENIRAMINE [INN]
    • A900022
    • BRD-A23072235-050-09-4
    • KBioGR_001311
    • KBio1_000235
    • KBio2_004123
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-
    • KBio2_001555
    • Pheniramine [INN:BAN]
    • Pyridine, 2-(alpha-(2-(dimethylamino)ethyl)benzyl)-
    • Prophenpyridamine; Pyriton
    • CCG-205061
    • EN300-18563895
    • IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • 1-PHENYL-1-(2-PYRIDYL)-3-DI-METHYLAMINOPROPANE
    • Spectrum_001075
    • Q656259
    • DTXSID0023454
    • Spectrum5_001028
    • dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine
    • Dexchlorpheniramine Maleate EP Impurity A
    • 2-[.alpha.-(2-Dimethylaminoethyl)benzyl]pyridine
    • Prestwick0_000059
    • (+/-)-PHENIRAMINE
    • SPBio_002138
    • Prestwick3_000059
    • Oprea1_875595
    • NCGC00162306-01
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylanine
    • N,N-Dimethyl-gamma-phenyl-2-pyridinepropanamine
    • Avil (TN)
    • BRN 0192445
    • N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
    • STL329242
    • 2-(alpha-(2-Dimethylaminoethyl)benzyl)pyridine
    • Inhiston (Salt/Mix)
    • Pheniramine 1.0 mg/ml in Methanol
    • BPBio1_000239
    • 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine
    • Prestwick1_000059
    • AKOS022110089
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylamine
    • 2-[alpha-(2-dimethylaminoethyl)benzyl]pyridine
    • AB00053521
    • CHEBI:91591
    • KBioSS_001555
    • 2-[.alpha.-[2-(Dimethylamino)ethyl]benzyl]pyridine
    • PHENIRAMINE [VANDF]
    • NCGC00015831-07
    • p-Aminosalicylsaures salz
    • NINDS_000235
    • Pheniramine (INN)
    • BDBM50017656
    • Spectrum4_000966
    • NCGC00015831-02
    • 2122800-15-9
    • N,N-DIMETHYL-.GAMMA.-PHENYL-2-PYRIDINEPROPANAMINE
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine #
    • PHENIRAMINE [MART.]
    • NSC47965
    • pheniramin-
    • Dimethyl-(3-phenyl-3-pyridin-2-yl-propyl)-amine
    • Pheniraminum
    • NSC 47965
    • Feniramina
    • CS-O-11352
    • Pheniramine Bimaleate
    • DB01620
    • Dimethyl(3-phenyl-3-(2-pyridyl)propyl)amine
    • 155683-10-6
    • PM 241 (Salt/Mix)
    • D08355
    • PYRIDINE, 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)BENZYL)-
    • D04OBB
    • NCI-C60695
    • Metron (Salt/Mix)
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-(9CI)
    • PHENIRAMINE [MI]
    • Pyridine, 2-[.alpha.-[2-(dimethylamino)ethyl]benzyl]-
    • 5-22-10-00487 (Beilstein Handbook Reference)
    • PHENIRAMINE [WHO-DD]
    • MFCD31699964
    • SDCCGSBI-0050954.P005
    • Spectrum3_000760
    • 134FM9ZZ6M
    • Pheniraminum [INN-Latin]
    • Spectrum2_001277
    • PHENIRAMINE (SEE ALSO PHENIRAMINE MALEATE 132-20-7)
    • Brompheniramine Maleate Imp. C (EP); Brompheniramine Imp. C (EP); (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine; Pheniramine; Brompheniramine Maleate Impurity C; Brompheniramine Impurity C
    • GTPL7267
    • Pyridine, 2[alpha-(2-dimethylaminoethyl)benzyl]
    • BSPBio_000217
    • N,N-Dimethyl-γ-phenyl-2-pyridinepropanamine (ACI)
    • Pyridine, 2-[α-[2-(dimethylamino)ethyl]benzyl]- (8CI)
    • (±)-Pheniramine
    • 2-[α-(2-Dimethylaminoethyl)benzyl]pyridine
    • MeSH ID: D010632
    • LS-14507
    • pyridine, 2-(alpha-(2-dimethylaminoethyl)benzyl)-
    • BRD-A23072235-050-17-7
    • BRD-A23072235-050-18-5
    • NS00000468
    • DB-056919
    • MDL: MFCD00865659
    • نواة داخلي: 1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
    • مفتاح Inchi: IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • ابتسامات: N1C(C(CCN(C)C)C2C=CC=CC=2)=CC=CC=1

حساب السمة

  • نوعية دقيقة: 240.16300
  • النظائر كتلة واحدة: 240.162649
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 18
  • تدوير ملزمة العد: 5
  • تعقيدات: 221
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 1
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 16.1
  • tautomeric العد: 2
  • إكسلوغ 3: nothing
  • تهمة السطحية: 0

الخصائص التجريبية

  • كثيف: 1.0081
  • نقطة انصهار: [107]
  • نقطة الغليان: bp13 181°; bp2 142°; bp0.5 135°
  • نقطة الوميض: Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • انكسار: nD25 1.5519 to 1.5521
  • بسا: 16.13000
  • لوغب: 3.16520
  • اللون / الشكل: 1.0 mg/mL in methanol

Pheniramine أمن المعلومات

Pheniramine بيانات الجمارك

  • رمز النظام المنسق:2933399090
  • بيانات الجمارك:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pheniramine الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
P297195-25mg
Pheniramine
86-21-5
25mg
$ 173.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
86-21-5
1ML
¥540.12 2023-01-17
TRC
P297195-250mg
Pheniramine
86-21-5
250mg
$ 1023.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
Pheniramine solution
86-21-5 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
440.99 2021-05-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
Pheniramine solution
86-21-5
1ml
¥540.12 2023-04-28
Enamine
EN300-18563895-0.05g
dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
86-21-5
0.05g
$2755.0 2023-09-18
TRC
P297195-100mg
Pheniramine
86-21-5
100mg
$ 517.00 2023-09-06

Pheniramine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Dichloromethane ;  rt
المراجع
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl… Solvents: Toluene ;  rt
1.2 Reagents: Hydrogen ;  24 h, 60 bar, 125 °C; 125 °C → rt
المراجع
Hydroaminomethylation with novel rhodium-carbene complexes: an efficient catalytic approach to pharmaceuticals
Ahmed, Moballigh; et al, Chemistry - A European Journal, 2007, 13(5), 1594-1601

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
المراجع
Versatile C(sp2)-C(sp3) Ligand Couplings of Sulfoxides for the Enantioselective Synthesis of Diarylalkanes
Dean, William M.; et al, Angewandte Chemie, 2016, 55(34), 10013-10016

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hantzsch ester Catalysts: 2489222-42-4 (solid solution with triflate analog) Solvents: Acetonitrile ;  6 h, rt
المراجع
Metal-Organic Framework with Dual Active Sites in Engineered Mesopores for Bioinspired Synergistic Catalysis
Quan, Yangjian ; et al, Journal of the American Chemical Society, 2020, 142(19), 8602-8607

طريقة الإنتاج 5

رد فعل الشرط
المراجع
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium 4-chlorobenzenesulfonate ,  Ammonium chloride Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Ethanol ,  Acetonitrile ;  2 h, 25 °C
1.2 Reagents: Potassium methoxide ;  1 h, 25 °C
1.3 Reagents: Water
2.1 -
المراجع
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
المراجع
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
المراجع
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
المراجع
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
المراجع
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.3 -78 °C; -78 °C → rt; 24 h, rt
1.4 Solvents: Water
2.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
المراجع
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Dichloromethane ;  rt
المراجع
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Benzene
المراجع
Aminopropane derivatives
, Germany, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: 2056267-38-8 ;  48 h, 140 °C
المراجع
Direct Synthesis of N,N-Dimethylated and β-Methyl N,N-Dimethylated Amines from Nitriles Using Methanol: Experimental and Computational Studies
Paul, Bhaskar; et al, ACS Catalysis, 2018, 8(4), 2890-2896

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum
المراجع
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Pheniramine Raw materials

Pheniramine Preparation Products

الموردين الموصى بهم
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Xinsi New Materials Co., Ltd
atkchemica
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
atkchemica
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Enjia Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Minglong (Xianning) Medicine Co., Ltd.